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molecular formula C9H6N2O2S B3018450 2-(4-Nitrophenyl)thiazole CAS No. 3704-41-4

2-(4-Nitrophenyl)thiazole

Cat. No. B3018450
M. Wt: 206.22
InChI Key: LGDOGDJADXLHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795255B2

Procedure details

As depicted in Scheme 24 below, anhydrous Co(OAc)2 (0.021 mmol, 5%) and SALEN (2,2′-(1,4-diiminobutane-1,4-diyl)diphenol, 0.041 mmol, 0.1 molequivalent) in 0.5 ml dry dioxane are placed in a flame-dried flask, and the mixture is stirred for 10 minutes at room temperature. A solution of thiazole (0.411 mmol) in 1 ml dry dioxane, anhydrous Cs2CO3 (0.493 mmol, 1.2 molequivalents) and CuI (0.822 mmol, 2 molequivalents) are thereafter added consecutively to the reaction mixture under argon. A solution of 4-nitrophenyl iodide (0.493 mmol, 1.2 molequivalents) in dry dioxane (0.5 ml) is then added dropwise and the resulting mixture is heated to 150° C. under argon, while monitoring the reaction progress by TLC. Once the reaction is completed (after about 10 hours), the resulting mixture is diluted with chloroform (20 ml) and filtered through a celite pad. The organic solvents are evaporated under reduced pressure and the crude product is purified by flash column chromatography, using a hexane:ethyl acetate mixture as eluent, to give pure 2-[4-nitrophenyl]thiazole.
[Compound]
Name
Co(OAc)2
Quantity
0.021 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.041 mmol
Type
reactant
Reaction Step Two
Quantity
0.411 mmol
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
0.493 mmol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
CuI
Quantity
0.822 mmol
Type
catalyst
Reaction Step Three
Quantity
0.493 mmol
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1C=CC(=O)/C(=C/NCCN/C=C2/C=CC=CC/2=O)/C=1.[S:21]1[CH:25]=[CH:24][N:23]=[CH:22]1.C([O-])([O-])=O.[Cs+].[Cs+].[N+:32]([C:35]1[CH:40]=[CH:39][C:38](I)=[CH:37][CH:36]=1)([O-:34])=[O:33]>O1CCOCC1.C(Cl)(Cl)Cl.[Cu]I>[N+:32]([C:35]1[CH:40]=[CH:39][C:38]([C:22]2[S:21][CH:25]=[CH:24][N:23]=2)=[CH:37][CH:36]=1)([O-:34])=[O:33] |f:2.3.4|

Inputs

Step One
Name
Co(OAc)2
Quantity
0.021 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0.041 mmol
Type
reactant
Smiles
C1=C/C(=C\NCCN/C=C\2/C=CC=CC2=O)/C(=O)C=C1
Step Three
Name
Quantity
0.411 mmol
Type
reactant
Smiles
S1C=NC=C1
Name
Cs2CO3
Quantity
0.493 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Name
CuI
Quantity
0.822 mmol
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
0.493 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)I
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are placed in a flame-dried flask
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is heated to 150° C. under argon
CUSTOM
Type
CUSTOM
Details
(after about 10 hours)
Duration
10 h
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
The organic solvents are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product is purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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